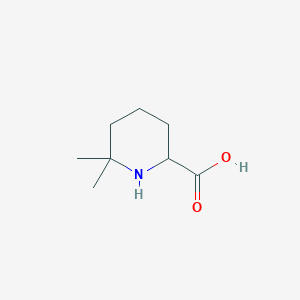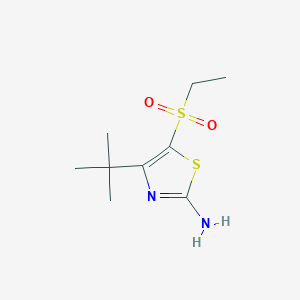![molecular formula C10H9F2NO2 B11783749 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)
4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of the difluoromethoxy group enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the difluoromethoxy and ethyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylphenol with difluoromethyl ether in the presence of a strong base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, is also common in large-scale synthesis . These methods allow for efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, organometallic reagents, and strong bases.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes or disrupt cellular pathways, leading to its biological effects. For example, it may inhibit tubulin polymerization, thereby preventing cell division and inducing apoptosis in cancer cells . The difluoromethoxy group enhances its binding affinity to these targets, increasing its potency.
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)-2-ethylbenzo[d]oxazole
- 4-(Difluoromethoxy)-3-methylbenzo[d]oxazole
- 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole
Comparison: Compared to its analogs, 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole exhibits unique properties due to the presence of the difluoromethoxy group. This group enhances its chemical stability and biological activity, making it more effective in various applications. Additionally, the ethyl group provides a balance between hydrophobicity and hydrophilicity, improving its solubility and bioavailability .
Properties
Molecular Formula |
C10H9F2NO2 |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO2/c1-2-8-13-9-6(14-8)4-3-5-7(9)15-10(11)12/h3-5,10H,2H2,1H3 |
InChI Key |
UPYSFJUHJQEQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC=C2OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11783678.png)





![2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11783708.png)
![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)
![5-((2,6-Dimethylmorpholino)methyl)-2-(3-iodophenyl)benzo[d]oxazole](/img/structure/B11783713.png)


![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile](/img/structure/B11783731.png)
